molecular formula C11H12ClN5 B15057630 2-Chloro-4-(piperidin-1-yl)pteridine

2-Chloro-4-(piperidin-1-yl)pteridine

Cat. No.: B15057630
M. Wt: 249.70 g/mol
InChI Key: BUJYSWNBADXCSH-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-1-yl)pteridine is a heterocyclic compound with the molecular formula C11H12ClN5 and a molecular weight of 249.70 g/mol This compound features a pteridine core substituted with a chlorine atom at the 2-position and a piperidine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperidin-1-yl)pteridine typically involves the reaction of pteridine derivatives with piperidine under specific conditions. One common method includes the use of 2-chloropyrimidine as a starting material, which undergoes a series of reactions such as bromination, coupling, elimination, and catalytic hydrogenation to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(piperidin-1-yl)pteridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pteridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-4-(piperidin-1-yl)pteridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-1-yl)pteridine involves its interaction with specific molecular targets and pathways. The piperidine ring and pteridine core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    2-Chloropyrimidine: A precursor in the synthesis of 2-Chloro-4-(piperidin-1-yl)pteridine.

    Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine itself, piperidinone, and substituted piperidines.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pteridine core with a piperidine ring makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

IUPAC Name

2-chloro-4-piperidin-1-ylpteridine

InChI

InChI=1S/C11H12ClN5/c12-11-15-9-8(13-4-5-14-9)10(16-11)17-6-2-1-3-7-17/h4-5H,1-3,6-7H2

InChI Key

BUJYSWNBADXCSH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)Cl

Origin of Product

United States

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